molecular formula C21H19N3O5 B2593028 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 921811-19-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2593028
CAS RN: 921811-19-0
M. Wt: 393.399
InChI Key: YCYCDKKIWFXULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Anti-inflammatory Compounds

A study by Nikalje et al. (2015) describes the synthesis of novel acetic acid derivatives showing promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were synthesized through a cyclocondensation process, and their activity was assessed using protein denaturation and rat paw edema models, accompanied by molecular docking studies to evaluate their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Development of Cardiotonic Agents

Research by Robertson et al. (1986) explored dihydropyridazinone derivatives as potent positive inotropes in dogs, contributing significantly to cardiotonic drug development. This work led to the discovery of compounds with remarkable potency and oral activity, highlighting their therapeutic potential in improving cardiac contractility (Robertson et al., 1986).

Anticonvulsant Activity Exploration

A study by Nikalje et al. (2011) focused on designing and synthesizing derivatives for potential anticonvulsant agents. The compounds were evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests, showing effectiveness in inhibiting seizure spread. This research highlights the importance of structural design in developing new anticonvulsant medications (Nikalje, Khan, & Ghodke, 2011).

Anticancer Activity and Molecular Docking Studies

Zhang et al. (2023) synthesized indoline derivatives containing penta-heterocycle scaffolds, demonstrating significant anticancer activity against A549 and K562 cells. The study incorporated mechanism investigation and docking studies to elucidate the compounds' action pathways, highlighting their potential as novel anticancer agents (Zhang et al., 2023).

Theoretical and Computational Studies

Fahim and Ismael (2021) conducted reactivity investigations of N-(phenylsulfonyl)acetamide derivatives, exploring their potential as antimalarial and COVID-19 drugs through computational calculations and molecular docking studies. This work emphasizes the role of computational chemistry in drug discovery and development (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-21(2)11-29-16-9-12(7-8-15(16)23-20(21)28)22-17(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYCDKKIWFXULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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